Ezutromid - 945531-77-1

Ezutromid

Catalog Number: EVT-268006
CAS Number: 945531-77-1
Molecular Formula: C19H15NO3S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezutromid is a small-molecule compound classified as a utrophin modulator. [, , ] It functions as a first-in-class utrophin modulator and has been investigated as a potential therapeutic agent for the treatment of Duchenne muscular dystrophy (DMD). [, ] Ezutromid's role in scientific research primarily revolves around its ability to increase the expression of utrophin, a protein similar in function to dystrophin, which is absent in individuals with DMD. [, ]

Future Directions
  • Further Optimization of Utrophin Modulators: Future research may focus on developing next-generation utrophin modulators with improved safety profiles and efficacy compared to Ezutromid. [, ] This includes exploring modifications to reduce lipophilicity, enhance pharmacokinetic properties, and minimize off-target effects. [, ]
  • Combination Therapies: Investigating the potential of Ezutromid or its derivatives in combination with other DMD therapies, such as exon skipping or gene editing approaches, represents a promising future direction. []
Overview

Ezutromid, chemically known as SMT C1100, is a small molecule designed as a utrophin modulator, primarily investigated for its potential therapeutic applications in treating Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to the absence of dystrophin, a protein critical for muscle function. By upregulating utrophin, a protein homologous to dystrophin, ezutromid aims to compensate for the lack of dystrophin and restore muscle function.

Source and Classification

Ezutromid was developed by Summit Therapeutics and represents a new class of utrophin modulators. It is classified under small molecule therapeutics targeting muscular dystrophies, specifically those associated with dystrophin deficiency. The compound has undergone various phases of clinical trials to evaluate its safety, tolerability, and efficacy in pediatric populations with Duchenne muscular dystrophy.

Synthesis Analysis

Methods and Technical Details

The synthesis of ezutromid involves several steps, primarily focusing on the creation of its dihydrodiol metabolites. A general method for synthesizing diols includes the use of various reagents and solvents under controlled conditions. For instance, one method involves the metabolic conversion of ezutromid using induced rat liver S9 fractions, which are rich in enzymes that facilitate biotransformation. This method yielded a mixture of ezutromid and its dihydrodiol metabolites after incubation .

Technical Details

The synthesis route includes:

  • Reagents: Dimethylformamide (DMF), iodine-based oxidants like IBX (iodobenzene diacetate), and various catalysts.
  • Conditions: N2 atmosphere stabilization during reactions to prevent oxidation.
  • Analytical Techniques: Mass spectrometry and UV-Vis spectroscopy were utilized to monitor the conversion rates and identify metabolites .
Molecular Structure Analysis

Structure and Data

Ezutromid has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, indicating the presence of aromatic rings and sulfur-containing groups that play critical roles in its interaction with biological targets.

Structural Characteristics

  • Molecular Weight: Approximately 364.43 g/mol.
  • Functional Groups: Includes aryl sulfonyl moieties which are essential for its pharmacological activity.
  • Conformation: The stereochemistry of ezutromid is crucial for its efficacy; studies have shown that specific stereoisomers exhibit differing levels of activity against muscular dystrophy phenotypes in animal models .
Chemical Reactions Analysis

Reactions and Technical Details

Ezutromid undergoes various chemical transformations that are essential for its metabolic activation and pharmacological effects. For example, it can be metabolized into dihydrodiol forms through oxidation processes facilitated by cytochrome P450 enzymes present in liver microsomes.

Key reactions include:

  • Oxidation: The introduction of hydroxyl groups leading to dihydrodiol formation.
  • Fragmentation Analysis: Mass spectrometry has revealed specific fragmentation patterns indicating the loss of water or other small molecules during metabolism .

Technical Details

The metabolic pathways involve:

  • Phase I Reactions: Oxidative processes that modify ezutromid into more polar metabolites.
  • Phase II Reactions: Conjugation processes that enhance solubility for excretion.
Mechanism of Action

Process and Data

Ezutromid acts primarily by upregulating utrophin expression in muscle tissues. The mechanism involves binding to specific receptors or pathways that promote utrophin transcription and translation, compensating for the absence of dystrophin.

Data Supporting Mechanism

Studies have demonstrated that ezutromid effectively increases utrophin levels in muscle fibers, which correlates with improved muscle function in preclinical models such as mdx mice (a model for Duchenne muscular dystrophy). The compound also exhibits properties as an antagonist to the aryl hydrocarbon receptor (AhR), further contributing to its therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but subject to metabolic degradation.
  • pKa Values: Relevant for understanding ionization at physiological pH, influencing absorption and distribution within biological systems.
Applications

Scientific Uses

Additionally, ezutromid's mechanism as an AhR antagonist opens avenues for research into other potential therapeutic applications beyond muscular dystrophy, including various inflammatory or metabolic disorders where AhR plays a role .

Molecular Mechanisms of Ezutromid in Utrophin Modulation

Utrophin-Dystrophin Functional Compensation Dynamics in Duchenne Muscular Dystrophy (DMD)

Duchenne Muscular Dystrophy (DMD) stems from mutations in the DMD gene, which encodes dystrophin—a cytoskeletal protein critical for maintaining muscle fiber integrity. Dystrophin anchors the dystrophin-glycoprotein complex (DGC) to the sarcolemma, providing mechanical stability during contraction and regulating signaling pathways like nitric oxide synthase (nNOS) localization [1]. In its absence, muscle fibers undergo cycles of degeneration, inflammation, and incomplete regeneration, culminating in fibrosis and loss of function.

Utrophin, an autosomal paralogue of dystrophin encoded by the UTRN gene on chromosome 6, shares ~80% structural homology and similar domain organization with dystrophin. During fetal development, utrophin is ubiquitously expressed at the sarcolemma but becomes restricted to neuromuscular junctions (NMJs) and myotendinous junctions postnatally. Crucially, dystrophin-deficient muscles exhibit natural compensatory utrophin upregulation in regenerating fibers, revertant clusters, and mature myofibers. Preclinical studies demonstrate that even moderate utrophin overexpression (≥1.5-fold) ameliorates dystrophic pathology. For instance:

  • Transgenic mdx mice overexpressing utrophin ("Fiona mice") show near-complete correction of muscle function [1].
  • Double-knockout dko mice (dystrophin⁻/⁻; utrophin⁻/⁻) display exacerbated phenotypes compared to mdx mice, confirming utrophin’s compensatory role [1].

Table 1: Comparative Biology of Dystrophin and Utrophin in Skeletal Muscle

FeatureDystrophinUtrophin
Gene LocationXp21.26q24
Molecular Weight427 kDa395 kDa
Sarcolemmal LocalizationMature myofibersNeuromuscular junctions (adults); sarcolemma (DMD patients)
nNOS RecruitmentYesNo
Expression in DMDAbsentUpregulated (compensatory)

Aryl Hydrocarbon Receptor (AhR) Antagonism as a Primary Mechanism of Action

Ezutromid (SMT C1100), a first-in-class utrophin modulator, originated from phenotypic screens using dystrophin-deficient mdx myoblasts transfected with a utrophin promoter-luciferase reporter [4] [9]. Initial clinical optimism arose from PhaseOut DMD trial data (24-week interim), showing:

  • 7% increase in utrophin protein intensity
  • 23% reduction in developmental myosin (a regeneration biomarker) [8]

However, these benefits were not sustained at 48 weeks, prompting discontinuation of development [10]. Subsequent mechanistic studies revealed ezutromid’s primary target: the aryl hydrocarbon receptor (AhR). Key evidence includes:

  • Binding Affinity: Ezutromid binds AhR with an apparent KD of 50 nM, confirmed via chemical proteomics and photoaffinity labeling [3] [5].
  • Functional Antagonism: Ezutromid inhibits AhR nuclear translocation and suppresses CYP1A1 induction (a canonical AhR target gene) [3] [6].
  • Phenotypic Validation: Known AhR antagonists (e.g., CH223191) mimic ezutromid’s utrophin-upregulating effects, confirming pathway relevance [3].

AhR, a ligand-activated transcription factor, tonically represses utrophin transcription under physiological conditions. Antagonism relieves this repression, enabling utrophin overexpression independent of dystrophin mutation type.

Table 2: Clinical Outcomes of Ezutromid in PhaseOut DMD Trial

EndpointBaseline24 WeeksChange (95% CI)Clinical Significance
Utrophin Protein Intensity0.3700.396+7% (-0.005, 0.058)Target engagement observed
Developmental Myosin (%)11.37%8.76%-23% (-4.33, -0.90)Reduced muscle damage
Vastus Lateralis Fat Fraction14.7%18.5%+3.8%Disease progression

Transcriptional Regulation of Utrophin Expression via AhR Pathway Inhibition

AhR’s role in utrophin regulation involves direct and indirect transcriptional control. In its inactive state, AhR resides in the cytoplasm complexed with HSP90 and immunophilin-like proteins. Ligand binding triggers nuclear translocation, dimerization with ARNT, and binding to dioxin-response elements (DREs) in target genes. For utrophin:

  • Direct Repression: AhR binds conserved DREs in the UTRN promoter, recruiting corepressors (e.g., histone deacetylases) to suppress transcription [3].
  • Indirect Modulation: AhR activation induces CYP1A1, which metabolizes endogenous AhR ligands (e.g., tryptophan derivatives), creating a feedback loop that sustains repression [7].

Ezutromid antagonism disrupts this loop:

  • Reduces AhR occupancy at UTRN regulatory regions.
  • Downregulates CYP1A1, elevating endogenous ligands that further dampen AhR signaling [7].Transcriptomic analyses of ezutromid-treated mdx myotubes reveal:
  • 2.1-fold increase in UTRN mRNA.
  • Downregulation of DRE-driven genes (e.g., CYP1B1, TIPARP) [3] [6].

Table 3: AhR Pathway Genes Modulated by Ezutromid

GeneFunctionRegulation by EzutromidImpact on Utrophin
CYP1A1Xenobiotic metabolism↓ 85%Indirect upregulation via ligand accumulation
CYP1B1Procarcinogen activation↓ 78%N/A
TIPARPADP-ribosyltransferase↓ 65%N/A
UTRNSarcolemmal stabilization↑ 110%Direct therapeutic effect

Comparative Analysis of Ezutromid and AhR-Targeted Small Molecules in Utrophin Upregulation

Ezutromid’s discontinuation spurred development of next-generation AhR antagonists with improved properties:

  • SMT022357 Derivatives: Second-generation compounds designed to mitigate ezutromid’s metabolic instability. They exhibit:
  • Higher aqueous solubility (>500 µg/mL vs. ezutromid’s 10 µg/mL).
  • Enhanced utrophin induction (2.3-fold vs. 1.5-fold) [4] [6].
  • OX01914: A 4,6-diphenylpyrimidine-2-carbohydrazide identified via a novel LUmdx reporter screen (utrophin promoter knock-in mice). It achieves:
  • 3.1-fold utrophin upregulation in human myotubes.
  • Longer plasma half-life (t½ = 8.2h vs. ezutromid’s 1.5h) [4].
  • Non-Benzoxazole Scaffolds: Quinazoline and pyridopyrimidine derivatives show:
  • Lower CYP inhibition liabilities.
  • Improved dystrophic pathology rescue in mdx mice [6].

Properties

CAS Number

945531-77-1

Product Name

Ezutromid

IUPAC Name

5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3

InChI Key

KSGCNXAZROJSNW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

BMN-195; BMN 195; BMN195; SMTC-1100; SMTC1100; SMTC 1100; VOX-C1100; Ezutromid

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.